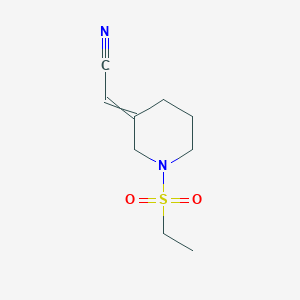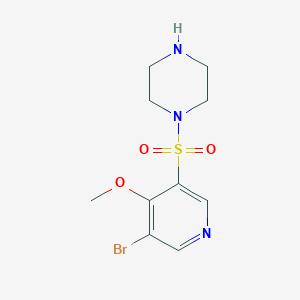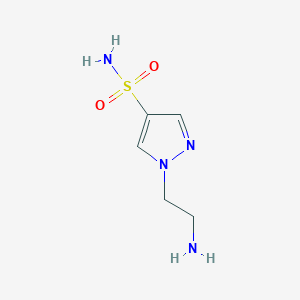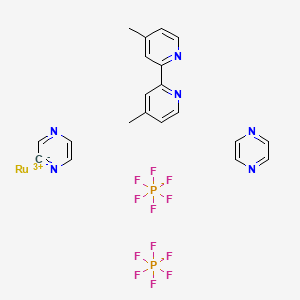
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a piperidine derivative, characterized by the presence of an ethylsulfonyl group attached to the piperidine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Baricitinib, a drug used to treat rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. The reaction is carried out in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic. The reaction is maintained at room temperature or slightly below, and it is monitored until completion, usually within 1 to 5 hours .
Industrial Production Methods: For industrial production, the synthesis process is scaled up using commercially available and low-cost starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The organic layer is typically removed by distillation, and the aqueous layer is extracted with solvents like toluene .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is primarily related to its role as an intermediate in the synthesis of Baricitinib. Baricitinib inhibits Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
Comparison with Similar Compounds
2-(1-Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Used in the synthesis of Baricitinib and other pharmaceuticals.
Uniqueness: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethylsulfonyl group provides stability and reactivity, making it suitable for multiple chemical transformations .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3 |
InChI Key |
DZVKGVSLQFEBET-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)

![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)


![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)



